molecular formula C10H22OSi B11906062 (E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol

(E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol

Cat. No.: B11906062
M. Wt: 186.37 g/mol
InChI Key: JJMDHKZKCRGMTQ-AATRIKPKSA-N
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Description

(E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol is an organic compound with a unique structure that includes a trimethylsilyl group and an enol configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-1-butyne and trimethylsilyl chloride.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF). The reaction mixture is cooled to a low temperature, around -78°C, to facilitate the addition of reagents.

    Addition of Reagents: Trimethylsilyl chloride is added to the reaction mixture, followed by the addition of a base such as lithium diisopropylamide (LDA) to deprotonate the alkyne and form the desired enol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems to ensure precision and safety.

    Optimization of Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters.

    Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Reduction reactions can convert the enol to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: TBAF in THF at room temperature.

Major Products

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with substituted functional groups replacing the trimethylsilyl group.

Scientific Research Applications

(E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is utilized in the development of novel materials with unique properties.

    Biological Studies: It serves as a probe in studying biological pathways and mechanisms.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of (E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol involves its interaction with molecular targets through its enol and trimethylsilyl groups. The enol group can participate in hydrogen bonding and nucleophilic attacks, while the trimethylsilyl group can stabilize reactive intermediates and enhance the compound’s lipophilicity.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-Hexen-1-ol: Similar structure but lacks the trimethylsilyl group.

    (Z)-4-Hexen-1-ol: Stereoisomer with a different configuration around the double bond.

    3-Hexen-1-ol: Similar backbone but lacks the methyl and trimethylsilyl groups.

Uniqueness

(E)-3-Methyl-6-(trimethylsilyl)hex-4-en-1-ol is unique due to the presence of both the enol and trimethylsilyl groups, which confer distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

(E)-3-methyl-6-trimethylsilylhex-4-en-1-ol

InChI

InChI=1S/C10H22OSi/c1-10(7-8-11)6-5-9-12(2,3)4/h5-6,10-11H,7-9H2,1-4H3/b6-5+

InChI Key

JJMDHKZKCRGMTQ-AATRIKPKSA-N

Isomeric SMILES

CC(CCO)/C=C/C[Si](C)(C)C

Canonical SMILES

CC(CCO)C=CC[Si](C)(C)C

Origin of Product

United States

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